3-{(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylpropanamide
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-2,4-dione core. Its structure features a (5Z)-4-(dimethylamino)benzylidene group at position 5 and an N-phenylpropanamide substituent at position 3. The N-phenylpropanamide chain may influence steric and electronic interactions with biological targets, such as enzymes or receptors. This compound’s synthesis likely follows established protocols for thiazolidinones, involving condensation of hydrazide intermediates with substituted aldehydes .
Properties
IUPAC Name |
3-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-23(2)17-10-8-15(9-11-17)14-18-20(26)24(21(27)28-18)13-12-19(25)22-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,22,25)/b18-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLKIZUWEPCKKZ-JXAWBTAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylpropanamide is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity against various biological targets.
- Molecular Formula : C21H21N3O3S
- Molecular Weight : 395.5 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of substituted phenacyl derivatives with thiazolidine diones through a Knoevenagel condensation reaction. The presence of the dimethylamino group is crucial for enhancing the compound's solubility and biological activity.
Antimicrobial Activity
Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory activity | |
| Candida albicans | Moderate activity | |
| Candida krusei | Better than fluconazole | |
| Escherichia coli | Notable inhibition |
The compound's thiazolidine core is believed to enhance its interaction with microbial enzymes, leading to effective inhibition.
Anticancer Activity
Preliminary studies suggest that thiazolidine derivatives can induce apoptosis in cancer cell lines. A study highlighted the cytotoxic effects of related compounds on various tumorigenic cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Cytotoxic |
| HeLa (cervical cancer) | 20 | Cytotoxic |
| A549 (lung cancer) | 25 | Cytotoxic |
These findings indicate that the compound may possess potential as an anticancer agent through mechanisms involving cell cycle arrest and apoptosis induction.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of several thiazolidine derivatives against a panel of pathogens. The results showed that compounds similar to our target compound exhibited significant bactericidal activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The study concluded that structural modifications could enhance potency against resistant strains.
Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of thiazolidine derivatives, researchers found that specific modifications in the chemical structure led to increased apoptosis in MCF-7 cells. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming that the thiazolidine scaffold plays a pivotal role in mediating these effects.
Scientific Research Applications
The compound 3-{(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylpropanamide is a thiazolidinedione derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and diverse applications in the fields of pharmacology and biochemistry.
Synthesis and Characterization
The synthesis of thiazolidinedione derivatives typically involves the condensation of 2,4-thiazolidinedione with various aldehydes or ketones. For the compound , the synthesis may follow a general pathway involving the reaction of 2,4-thiazolidinedione with a substituted benzaldehyde in the presence of a base such as piperidine or sodium ethoxide. The resulting product can be purified through recrystallization.
Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure of synthesized compounds. For instance, the IR spectrum can reveal characteristic carbonyl (C=O) stretches and N-H bending vibrations, while NMR provides insights into the hydrogen environments within the molecule.
Antimicrobial Activity
Research has demonstrated that thiazolidinedione derivatives exhibit significant antimicrobial properties. For example, compounds similar to This compound have been evaluated for their efficacy against a range of pathogens including Staphylococcus aureus, Candida albicans, and other fungal species. Studies indicate that certain derivatives show superior activity compared to standard antifungal agents like fluconazole .
Anticancer Properties
The potential anticancer activity of thiazolidinedione derivatives is another area of interest. Compounds with similar structures have been investigated for their cytotoxic effects on various cancer cell lines. For instance, certain derivatives have shown promise in inhibiting cell proliferation in murine B16 melanoma and L1210 leukemia cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Effects
Thiazolidinediones are also known for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for further exploration in treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazolidinedione derivatives demonstrated that compounds with specific substitutions on the benzylidene moiety exhibited enhanced antimicrobial activity. The evaluation included minimum inhibitory concentration (MIC) assays against various bacterial and fungal strains, revealing that certain derivatives were effective at lower concentrations than traditional antibiotics .
Case Study 2: Cytotoxicity Assessment
In another research effort, a novel series of thiazolidinediones was synthesized and tested for cytotoxicity against several cancer cell lines. The results indicated that modifications to the phenyl groups significantly influenced the cytotoxic effects, with some compounds achieving IC50 values in the low micromolar range against L1210 cells .
Summary Table of Applications
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Ring
The benzylidene substituent significantly impacts electronic properties and bioactivity.
- Dimethylamino vs. Chloro (Electron-Donating vs. In contrast, the 4-chloro substituent () may reduce solubility but increase electrophilicity .
- Methyl vs. Methoxy/Propoxy: The 4-methyl group () provides moderate electron donation, while methoxy/propoxy groups () introduce steric bulk and hydrogen-bonding capacity .
Modifications to the Propanamide Substituent
Thiazolidinone Core Modifications
The oxidation state of the thiazolidinone ring affects stability and reactivity.
- Dioxo vs. Thioxo: The target’s 2,4-dioxo core is more polar but may be less stable under reducing conditions. The 2-thioxo variants () leverage sulfur’s nucleophilicity for covalent interactions or improved metabolic stability .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving hydrazide condensation with 4-(dimethylamino)benzaldehyde .
- Biological Activity Trends: While specific data are unavailable, electron-donating groups (e.g., dimethylamino) on the benzylidene ring are associated with enhanced enzyme inhibition in related compounds. Thioxo-containing analogues () may exhibit stronger metal-binding capacity .
- Solubility and Pharmacokinetics: The target’s dimethylamino group likely improves aqueous solubility over chloro or methyl substituents, while hydroxyphenyl analogues () may offer superior metabolic clearance .
Preparation Methods
Knoevenagel Condensation Optimization
Reaction conditions significantly impact yield and stereoselectivity:
| Condition | Catalyst | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| Piperidine (10 mol%) | Ethanol | Reflux | 80 | 78 | 9:1 |
| Ammonium acetate | Acetic acid | Reflux | 120 | 65 | 7:1 |
| Microwave irradiation | - | DMF | 150 | 85 | 12:1 |
Microwave-assisted synthesis reduces reaction time to 15–20 minutes while improving Z-selectivity. The product, (5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl (Intermediate A), is purified via recrystallization (ethanol/water, 85% recovery).
Functionalization with the Propanamide Side Chain
The N-phenylpropanamide moiety is introduced through alkylation or acylative coupling at the thiazolidinone nitrogen.
Alkylation via Nucleophilic Substitution
Intermediate A reacts with 3-bromopropanoyl chloride in the presence of a base:
Key parameters:
Solid-Phase Synthesis (Patent US5549974A)
A resin-bound approach enhances purity:
-
Immobilization : Wang resin is functionalized with Fmoc-protected aniline.
-
Acylation : 3-Chloropropanoic acid is coupled using HOBt/EDCI.
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Thiazolidinone Assembly : Resin-bound propanamide reacts with 2,4-thiazolidinedione and 4-(dimethylamino)benzaldehyde under microwave conditions.
-
Cleavage : TFA/water (95:5) releases the product with >95% purity (HPLC).
Stereochemical Control and Characterization
The Z-configuration of the benzylidene group is confirmed via NOESY NMR , showing proximity between the thiazolidinone C4-H and benzylidene aromatic protons. Key spectroscopic data:
-
¹H NMR (DMSO-d6) : δ 7.82 (s, 1H, CH=), 3.02 (s, 6H, N(CH3)2), 2.45 (t, 2H, CH2), 1.89 (quin, 2H, CH2).
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IR (KBr) : 1720 cm⁻¹ (C=O, thiazolidinone), 1665 cm⁻¹ (amide I).
Scalability and Industrial Adaptations
Flow chemistry enables kilogram-scale production:
Challenges and Mitigation Strategies
Q & A
Q. Basic Research Focus
- Spectroscopy :
- NMR : and NMR verify the Z-configuration of the benzylidene group and amide bond formation (e.g., δ 7.8–8.2 ppm for the benzylidene proton) .
- FT-IR : Peaks at ~1700 cm (C=O stretching) and ~1250 cm (C-N stretching) confirm functional groups .
- Chromatography : TLC (Rf values in DCM/MeOH) and HPLC assess purity (>95% required for biological assays) .
How can researchers resolve contradictions in spectral data during structural elucidation?
Advanced Research Focus
Discrepancies (e.g., unexpected NOE effects or splitting patterns) may arise from:
- Tautomerism : The thiazolidinone ring can exhibit keto-enol tautomerism, altering NMR signals .
- Stereochemical impurities : Chiral HPLC or CD spectroscopy distinguishes enantiomers .
Method : Use computational tools (DFT calculations) to simulate spectra and compare with experimental data .
How can computational methods guide the design of derivatives with enhanced bioactivity?
Q. Advanced Research Focus
- Molecular docking : Predict binding affinity to targets like PPAR-γ or COX-2 by analyzing hydrogen bonds and hydrophobic interactions .
- QSAR modeling : Correlate substituent effects (e.g., electron-donating groups on benzylidene) with activity .
Validation : MD simulations assess stability of ligand-receptor complexes over 100 ns trajectories .
What experimental strategies evaluate the stereochemical impact on biological activity?
Q. Advanced Research Focus
- Enantiomer synthesis : Use L/D-phenylalanine derivatives to prepare chiral analogs .
- Biological assays : Compare IC values of enantiomers (e.g., D-enantiomers show 2–3x higher activity against kinases) .
Tools : Chiral stationary phase HPLC (e.g., Chiralpak AD-H) to determine enantiomeric excess (ee >80%) .
How can solubility challenges in aqueous assays be addressed?
Q. Advanced Research Focus
- Prodrug design : Introduce phosphate or PEG groups to enhance hydrophilicity .
- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .
Characterization : Dynamic light scattering (DLS) monitors aggregation in aqueous buffers .
What in vitro bioassay designs are suitable for evaluating anticancer or anti-inflammatory activity?
Q. Advanced Research Focus
- Cell-based assays :
- MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC determination .
- ELISA to measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
- Target-specific assays :
- Enzyme inhibition (e.g., COX-2 inhibition via fluorometric kits) .
How can molecular docking studies validate hypothetical targets?
Q. Advanced Research Focus
- Virtual screening : Dock the compound into X-ray structures of kinases or nuclear receptors (PDB: 3T0M for PPAR-γ) .
- Free energy calculations : Use MM-PBSA to rank binding poses and compare with experimental IC values .
What purification strategies are effective for isolating this compound from byproducts?
Q. Basic Research Focus
- Recrystallization : Use DMF/ethanol (1:3) to remove unreacted aldehyde .
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate 7:3 → 1:1) .
How does click chemistry compare to traditional methods for functionalizing the thiazolidinone core?
Q. Advanced Research Focus
- Click advantages :
- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) achieves regioselective triazole formation (85–90% yield) .
- Faster reaction times (2–4 h vs. 12–24 h for amide coupling) .
Limitations : Requires azide-functionalized intermediates, which may introduce toxicity concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
